3,5-Dichloro-4-nitropyridine

Vue d'ensemble

Description

3,5-Dichloro-4-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are known for their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 3,5-Dichloro-4-nitropyridine, they offer insights into the properties and reactions of structurally related nitropyridines and their derivatives.

Synthesis Analysis

The synthesis of nitropyridines can be achieved through various methods. One approach involves the reaction of pyridine or substituted pyridines with N2O5 in an organic solvent to yield the N-nitropyridinium ion, which can then be converted to nitropyridines such as 3-nitropyridine with good yields . Another method includes the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through a series of substitution, oxidation, nitration, and ammoniation steps . These methods highlight the versatility of nitropyridines' synthesis, which may be applicable to the synthesis of 3,5-Dichloro-4-nitropyridine.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of nitropyridines. For example, the structure of a solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined using this method, revealing a short N⋯H⋯O hydrogen bridge . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing two independent molecules in the asymmetric unit . These studies provide a foundation for understanding the molecular structure of 3,5-Dichloro-4-nitropyridine.

Chemical Reactions Analysis

Nitropyridines undergo a variety of chemical reactions. For instance, 3-nitropyridine and its derivatives can react with chloroform and other chlorinated compounds under vicarious nucleophilic substitution conditions, leading to substitution in positions ortho or para to the nitro group . Additionally, 5,6-dichloro-3-nitropyrazinamine, a related compound, has been shown to participate in nucleophilic displacement, acetylation, and the formation of condensed ring systems . These reactions are indicative of the potential reactivity of 3,5-Dichloro-4-nitropyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines can be explored through spectroscopic and theoretical methods. Spectroscopic analysis, such as IR, NMR, and UV-vis absorption, provides information on the structural features and optical properties of these compounds . Density functional theory (DFT) analysis offers insights into the molecular geometry, electronic properties, and NLO behavior of nitropyridines, as demonstrated for 2-amino-5-chloro-3-nitropyridine . These analyses are crucial for understanding the properties of 3,5-Dichloro-4-nitropyridine and predicting its behavior in various applications.

Applications De Recherche Scientifique

-

Synthesis and Reactions of Nitropyridines

- Field : Organic Chemistry

- Application : Nitropyridines, including 3,5-Dichloro-4-nitropyridine, are used in the synthesis of various organic compounds . They are obtained by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .

- Method : The reaction mechanism involves the nitro group migrating from the 1-position to the 3-position by a [1,5] sigmatropic shift . Substituted pyridines yield good results for 4-substituted and moderate yields for 3-substituted pyridines .

- Results : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

-

Continuous Flow Synthesis of 4-Nitropyridine

- Field : Chemical Engineering

- Application : 4-Nitropyridine is an important synthetic intermediate for new pesticides and medicines . It is synthesized via a two-step process involving a nitration step and a reduction step .

- Method : The nitration reaction is a key step and is usually exothermic and at higher temperatures, which can result in polynitration . Microreaction technology is used to increase the process safety and efficiency of fast highly exothermic reactions .

- Results : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and no 2-nitropyridine by-product was achieved .

-

Synthesis of Imidazopyridines

- Field : Medicinal Chemistry

- Application : Imidazopyridines are a class of bioactive compounds with potential therapeutic applications . They can be synthesized from 4-aminopyridine .

- Method : The synthesis involves the reaction of 4-aminopyridine with various reagents to form imidazopyridines .

- Results : A series of imidazopyridines have been synthesized from 4-aminopyridine .

-

Substitution Reactions with Ammonia and Amines

- Field : Organic Chemistry

- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

- Method : The substitution reactions involve the reaction of 3-nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines .

- Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

-

Synthesis of 2-Substituted-5-Nitropyridines

- Field : Organic Chemistry

- Application : 2-Substituted-5-nitropyridines are synthesized from 3-nitropyridine . These compounds have potential applications in the synthesis of various organic compounds .

- Method : The synthesis involves a two-step reaction from 3-nitropyridine to form 5-nitropyridine-2-sulfonic acid . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Results : A series of 2-substituted-5-nitro-pyridines has been synthesized .

-

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

- Field : Organic Chemistry

- Application : 4-Substituted-2-alkylamino-5-nitropyridines are synthesized from 3-nitropyridine and 4-substituted-3-nitropyridines . These compounds have potential applications in the synthesis of various organic compounds .

- Method : The synthesis involves substitution with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

- Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

3,5-Dichloro-4-nitropyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

3,5-dichloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZHZSXAYXXCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406209 | |

| Record name | 3,5-dichloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-nitropyridine | |

CAS RN |

433294-98-5 | |

| Record name | 3,5-dichloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)

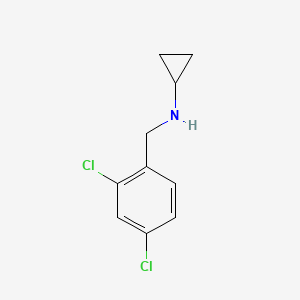

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)